Bullatetrocin
Description
Bullatetrocin is a bioactive acetogenin compound primarily isolated from the Annonaceae family of plants, such as Annona bullata and Annona muricata . Structurally, it belongs to the family of mono-tetrahydrofuran (THF) acetogenins, characterized by a long aliphatic chain with hydroxyl groups, a THF ring, and a terminal γ-lactone moiety . Its molecular formula is C35H64O8, and it exhibits potent cytotoxic properties against various cancer cell lines (e.g., IC50 values of 0.001–0.05 μM in HeLa cells) . This compound’s mechanism of action involves inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase), leading to ATP depletion and apoptosis .
Key structural features include:
Properties
Molecular Formula |
C37H66O8 |
|---|---|
Molecular Weight |
638.9 g/mol |
IUPAC Name |
(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,8R,9S)-1,8,9-trihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O8/c1-3-29(38)30(39)19-15-12-13-17-21-32(41)34-23-25-36(45-34)35-24-22-33(44-35)31(40)20-16-11-9-7-5-4-6-8-10-14-18-28-26-27(2)43-37(28)42/h26-27,29-36,38-41H,3-25H2,1-2H3/t27-,29-,30+,31+,32-,33+,34+,35+,36+/m0/s1 |
InChI Key |
FXUFAUVCSYAYLC-MKQHPUIBSA-N |
Isomeric SMILES |
CC[C@@H]([C@@H](CCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O)O |
Canonical SMILES |
CCC(C(CCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O)O |
Synonyms |
bullatetrocin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Bullatetrocin shares structural and functional similarities with other acetogenins but differs in potency, selectivity, and pharmacokinetics. Below is a detailed comparison with four analogs: Annonacin, Asimilobin, Squamocin, and Uvaricin.
Table 1: Structural and Bioactivity Comparison
Key Findings
Structural Differences: THF Rings: this compound and Uvaricin have mono-THF systems, while Asimilobin and Squamocin contain bis-THF rings. The bis-THF configuration enhances membrane permeability but reduces selectivity . Chain Length: this compound’s C35 chain optimizes hydrophobic interactions with mitochondrial membranes, contributing to its superior cytotoxicity compared to Uvaricin (C34) .
Bioactivity: this compound’s IC50 (0.003 μM) is 16-fold lower than Annonacin’s (0.02 μM), likely due to its hydroxyl group arrangement improving target binding . Squamocin’s ketolactone group enhances caspase-3 activation, whereas this compound’s α,β-unsaturated lactone directly disrupts mitochondrial function .
Uvaricin’s immunosuppressive effects limit its anticancer utility compared to this compound’s apoptosis-specific activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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